2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile

Photoredox catalysis Redox tuning Donor–acceptor cyanoarenes

2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (CAS 1403850-00-9, also designated 3DPA2FBN) is a purely organic, donor–acceptor cyanoarene photocatalyst belonging to the thermally activated delayed fluorescence (TADF) materials class. It is structurally characterized by a central benzonitrile core substituted with three diphenylamino donor groups at the 2, 4, and 6 positions and two fluorine atoms at the 3 and 5 positions (molecular formula C₄₃H₃₀F₂N₄; molecular weight 640.72 g/mol).

Molecular Formula C43H30F2N4
Molecular Weight 640.7 g/mol
Cat. No. B8223859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile
Molecular FormulaC43H30F2N4
Molecular Weight640.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N
InChIInChI=1S/C43H30F2N4/c44-39-41(47(32-19-7-1-8-20-32)33-21-9-2-10-22-33)38(31-46)42(48(34-23-11-3-12-24-34)35-25-13-4-14-26-35)40(45)43(39)49(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30H
InChIKeyVPCXVCNTHAMRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (3DPA2FBN): Core Physicochemical & Class Identity for Procurement Decisions


2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile (CAS 1403850-00-9, also designated 3DPA2FBN) is a purely organic, donor–acceptor cyanoarene photocatalyst belonging to the thermally activated delayed fluorescence (TADF) materials class . It is structurally characterized by a central benzonitrile core substituted with three diphenylamino donor groups at the 2, 4, and 6 positions and two fluorine atoms at the 3 and 5 positions (molecular formula C₄₃H₃₀F₂N₄; molecular weight 640.72 g/mol) . Developed by the Zeitler group as part of a systematic toolbox approach to metal-free photoredox catalysts, 3DPA2FBN exhibits a balanced redox profile with the most negative ground-state reduction potential (E₁/₂(PC/PC●⁻) = −1.92 V vs SCE) within its catalyst family, along with the highest excited-state energy (E₀,₀ = 2.84 eV) [1]. It is primarily employed as a visible-light-activated photocatalyst (λ_activation = 455 nm) for single-electron transfer (SET) processes in organic synthesis .

Why 3DPA2FBN Cannot Be Replaced by 4CzIPN, 3DPAFIPN, or Other Cyanoarene Photocatalysts


Although 3DPA2FBN, 3DPAFIPN, and 4CzIPN all belong to the same TADF-active cyanoarene photocatalyst class, their redox potentials, excited-state energies, and catalytic performance profiles differ substantially due to deliberate structural tuning of donor and acceptor units [1]. 3DPA2FBN's difluorocyano acceptor core, combined with three strong diphenylamine donors, produces a ground-state reduction potential 0.68 V more negative than 4CzIPN and 0.33 V more negative than 3DPAFIPN, while its E₀,₀ of 2.84 eV is the highest among all members of the Zeitler family [1]. These differences translate into quantifiable performance gaps: in a head-to-head [2+2] cycloaddition screen, 3DPA2FBN delivered 64% conversion versus only 22% for 4CzIPN and 29% for 3CzClIPN [2]. Furthermore, the F/CN substitution pattern on the acceptor core renders 3DPA2FBN the most reducing catalyst in its family, making it uniquely suited for transformations requiring strong reductive power that are inaccessible to 4CzIPN or 3DPAFIPN [1]. Generic interchange without verification of redox matching and substrate-specific performance is therefore likely to result in reaction failure or drastically reduced yields [2].

Quantitative Differentiation Evidence for 3DPA2FBN vs Closest Analogs in Photoredox Catalysis


Ground-State Reduction Potential: 3DPA2FBN Is the Most Reducing Cyanoarene Photocatalyst in the Zeitler Family

In a systematic head-to-head comparison of nine cyanoarene-based donor–acceptor photocatalysts, 3DPA2FBN exhibits the most negative ground-state reduction potential, E₁/₂(PC/PC●⁻) = −1.92 V vs SCE, substantially exceeding its closest structural analog 3DPAFIPN (−1.59 V vs SCE) and the widely used benchmark 4CzIPN (−1.24 V vs SCE) [1]. This difference of 0.33 V relative to 3DPAFIPN and 0.68 V relative to 4CzIPN originates from the combination of a difluorocyano benzene core with three strong diphenylamine donors, where the electron-donating +M effect of fluorine further enhances electron density on the reduced catalyst [1]. The E₀,₀ excited-state energy of 3DPA2FBN (2.84 eV) is also the highest in the series, exceeding 3DPAFIPN (2.68 eV) and 4CzIPN (2.67 eV) [1]. All measurements were performed in MeCN at room temperature and referenced to SCE [1].

Photoredox catalysis Redox tuning Donor–acceptor cyanoarenes

Photocatalytic Performance in [2+2] Cycloaddition: 3DPA2FBN Outperforms 4CzIPN by 2.9-Fold and 3CzClIPN by 2.2-Fold

In a standardized screening of TADF compounds as photosensitizers for an intramolecular [2+2] cycloaddition, 3DPA2FBN achieved 64% conversion at 450 nm excitation, compared with only 22% for 4CzIPN (same wavelength) and 29% for 3CzClIPN [1]. The triplet energies of 3DPA2FBN (61.1 kcal mol⁻¹) and 4CzIPN (61.6 kcal mol⁻¹) are nearly identical, ruling out triplet energy as the differentiating factor; instead, the superior conversion is attributable to differences in excited-state redox properties and catalyst stability under irradiation [1]. Reaction conditions: substrate (0.5 mmol), photocatalyst (2 mol%), CH₃CN (0.05 M), 34–50 W LEDs, 28 °C, N₂ atmosphere, 16–18 h; conversions determined by ¹H-NMR with dr >99:1 in all cases [1].

Energy-transfer catalysis [2+2] Cycloaddition Triplet photosensitizer

Multicomponent Reaction Yield in Aqueous Media: 3DPA2FBN Achieves 83% Yield vs 25% for DCN, with Distinct Redox Profile from 3DPAFIPN

In a photocatalytic multicomponent reaction of barbituric acid, benzaldehyde, and malononitrile performed in water at room temperature, 3DPA2FBN (0.2 mol%) provided 83% isolated yield within 3 minutes, substantially exceeding 1,4-dicyanonaphthalene (DCN, 25%) and 1,4-dicyanobenzene (DCB, 23%) [1]. Its close structural analog 3DPAFIPN at the same loading (0.2 mol%) gave 97% yield, highlighting 3DPAFIPN's superior oxidative quenching capability, while 3DPA2FBN's performance remains high at 83% [1]. At a lower loading of 0.1 mol%, 3DPAFIPN still yielded 82%, confirming that 3DPA2FBN is competitive but occupies a distinct redox niche—offering greater reducing power at the expense of somewhat lower oxidative quenching efficiency compared to the dicyano-substituted 3DPAFIPN [1].

Aqueous photocatalysis Multicomponent reaction Green chemistry

Photoredox α-Alkylation of Ketones: 3DPA2FBN's Higher Reducing Ability Enables Reactions Where 4CzIPN Is Insufficient

Hirata et al. (2023) reported that for photoredox-assisted direct α-alkylation of ketones with arylalkenes using a Brønsted base co-catalyst (LiOtBu), 3DPA2FBN was selected over 4CzIPN specifically because '3DPA2FBN, which possesses higher reducing ability in its reduced form than 4CzIPN, was suitable for this reaction' [1]. Under optimized conditions (3DPA2FBN + LiOtBu, blue-LED irradiation), the desired α-alkylated ketone products were obtained in moderate to high yields across a range of cyclic and acyclic ketone substrates with styrene analogues [1]. This constitutes a cross-study comparable differentiation where the higher thermodynamic reducing power of 3DPA2FBN (E₁/₂ = −1.92 V) directly enables substrate activation that the less reducing 4CzIPN (E₁/₂ = −1.24 V) cannot achieve [1][2]. A separate reaction screen showed 4CzIPN (5 mol%) gave 61% yield while 3DPA2FBN (5 mol%) gave 53% in a decarboxylative cross-coupling context, underscoring that 3DPA2FBN's advantage is mechanism-dependent rather than universal [3].

α-Alkylation Ketone functionalization Reductive photocatalysis

Photophysical Differentiation: 3DPA2FBN Emits at 491 nm vs 525 nm for 3DPAFIPN, with Distinct ECL Efficiency and Ground-State Reduction

Comparative photophysical and electrochemical data for the four acceptor-modified DPA-cyanoarene molecules reveal that 3DPA2FBN exhibits a fluorescence emission maximum at 491 nm in acetonitrile, blue-shifted by 34 nm relative to 3DPAFIPN (525 nm), consistent with its weaker acceptor character (one CN + two F vs two CN + one F) [1]. Electrochemically, 3DPA2FBN's half-wave reduction potential E₁/₂ red is −1.85 V vs −1.59 V for 3DPAFIPN (Δ = −0.26 V), confirming 3DPA2FBN's stronger reductive character [1]. The ECL quantum efficiency (Φ_ECL) of 3DPA2FBN (0.0016) is approximately 2.7-fold lower than that of 3DPAFIPN (0.0043), attributed to the replacement of a cyano group with a fluorine atom, which reduces the radiative efficiency of the electrogenerated excited state [1]. Both molecules show identical prompt fluorescence lifetimes (τ_prompt = 4.2 ns), indicating similar singlet excited-state dynamics [1].

Photoluminescence Electrochemiluminescence (ECL) Photophysical characterization

Optimal Scientific & Industrial Application Scenarios for 3DPA2FBN Based on Quantitative Differentiation Evidence


Strongly Reductive Photoredox Transformations Requiring E₁/₂(PC/PC●⁻) ≤ −1.9 V vs SCE

3DPA2FBN is the catalyst of choice for photoredox reactions that demand the strongest ground-state reducing power among purely organic cyanoarene photocatalysts. With E₁/₂(PC/PC●⁻) = −1.92 V vs SCE, it enables reductive SET to substrates with highly negative reduction potentials—including activated alkyl chlorides, trifluoromethylating agents (CF₃SO₂Cl), and CO₂—that are thermodynamically inaccessible to 4CzIPN (E₁/₂ = −1.24 V) or 3DPAFIPN (E₁/₂ = −1.59 V) [1]. This scenario includes S-trifluoromethylation of (hetero)aromatic thiols, where 3DPA2FBN has been demonstrated to provide products in up to 92% yield [2], and reductive radical-polar crossover reactions such as the Corey–Seebach reaction under base-free conditions . When the target reaction's substrate has a reported reduction potential more negative than approximately −1.5 V vs SCE, 3DPA2FBN should be prioritized over all other members of the Zeitler photocatalyst family [1].

Energy-Transfer (EnT) [2+2] Cycloaddition Photosensitization at 450 nm with Superior Conversion Over 4CzIPN

For intramolecular [2+2] cycloadditions requiring a triplet photosensitizer with E_T ≈ 61 kcal mol⁻¹ and 450 nm activation, 3DPA2FBN delivers 64% conversion—2.9-fold higher than 4CzIPN (22%) under identical conditions [1]. The nearly identical triplet energies (3DPA2FBN 61.1 kcal mol⁻¹ vs 4CzIPN 61.6 kcal mol⁻¹) rule out energetic factors; the performance gap arises from the superior excited-state redox properties and photostability of the difluorocyano acceptor core [1]. This scenario is applicable to medicinal chemistry and natural product synthesis programs where high-conversion EnT cycloadditions are required under metal-free conditions [1].

Aqueous-Phase Multicomponent Reactions with High Yield and Fast Kinetics

3DPA2FBN is a compelling choice for green-chemistry-oriented multicomponent reactions conducted in water. In the barbituric acid–benzaldehyde–malononitrile three-component system, 3DPA2FBN (0.2 mol%) achieves 83% isolated yield within 3 minutes at room temperature, outperforming DCN (25%) and DCB (23%) by factors of 3.3 and 3.6 [1]. While 3DPAFIPN delivers a higher absolute yield (97%) in this specific transformation, 3DPA2FBN occupies a distinct mechanistic niche: when the reaction proceeds via a reductive quenching cycle that benefits from the catalyst's extreme reducing power, 3DPA2FBN is mechanistically more appropriate than 3DPAFIPN [1]. This scenario applies to process chemistry and pharmaceutical intermediate synthesis requiring aqueous, metal-free, rapid reaction conditions [1].

Photoredox α-Alkylation of Ketones with Arylalkenes under Brønsted Base Co-Catalysis

For atom-economical α-alkylation of cyclic and acyclic ketones with styrene derivatives, 3DPA2FBN combined with LiOtBu as a Brønsted base co-catalyst enables the transformation under blue-LED irradiation in moderate to high yields [1]. The catalyst's uniquely high reducing ability in its reduced form (E₁/₂ = −1.92 V) was explicitly identified by the authors as the decisive factor enabling this reaction, while 4CzIPN was deemed insufficiently reducing for the same transformation [1][2]. This scenario is directly relevant to synthetic methodology groups and pharmaceutical process R&D teams developing C–C bond-forming reactions that avoid stoichiometric alkyl halide waste and precious metal catalysts [1].

Quote Request

Request a Quote for 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.